1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane
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Overview
Description
1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane is a complex heterocyclic compound that features a unique fusion of triazole and quinazoline rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural novelty.
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Triazole compounds, however, are known to influence a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of an azido compound with an alkyne under copper-catalyzed conditions to form the triazole ring, followed by further functionalization to introduce the quinazoline moiety . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of triazoloquinazoline alcohols.
Scientific Research Applications
1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepines: Studied for their potential as antiproliferative agents.
Properties
IUPAC Name |
5-(azepan-1-yl)-3-(3-fluorophenyl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5/c22-16-9-7-8-15(14-16)19-21-23-20(26-12-5-1-2-6-13-26)17-10-3-4-11-18(17)27(21)25-24-19/h3-4,7-11,14H,1-2,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIYTALHLNOJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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